molecular formula C10H10N2S B2686224 Phenyl(1,3-thiazol-2-yl)methanamine CAS No. 437768-45-1

Phenyl(1,3-thiazol-2-yl)methanamine

Cat. No.: B2686224
CAS No.: 437768-45-1
M. Wt: 190.26
InChI Key: RNIPFQCVVHTZST-UHFFFAOYSA-N
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Description

Phenyl(1,3-thiazol-2-yl)methanamine is a research chemical used in the preparation of heterobiaryl purine derivatives as antiproliferative agents and inhibitors of cyclin-dependent kinases . Its empirical formula is C10H10N2S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H10N2S/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 190.27 . It has a predicted density of 1.219±0.06 g/cm3 and a predicted boiling point of 320.8±35.0 °C .

Scientific Research Applications

  • Antibacterial and Antifungal Activities Phenyl(1,3-thiazol-2-yl)methanamine derivatives have shown promising antibacterial and antifungal activities. A study by Visagaperumal et al. (2010) synthesized various derivatives and found them to exhibit a range of antimicrobial activities, demonstrating their potential in this field (Visagaperumal et al., 2010).

  • Histamine H1 Receptor Activities The compound and its derivatives have been explored for histaminergic H1-receptor activities. In research conducted by Walczyński et al. (1999), 2-substituted thiazol-4-ylethanamines, including phenyl variants, were synthesized and tested for H1-agonistic and antagonistic activities, revealing weak activities in both respects (Walczyński et al., 1999).

  • Potential COVID-19 Therapeutic Agents A study by Abu-Melha et al. (2022) involved the synthesis of 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines and evaluated them as potential COVID-19 therapeutic agents. The compounds displayed significant binding affinity in molecular docking studies, suggesting their potential for further investigation as COVID-19 treatments (Abu-Melha et al., 2022).

  • Catalytic Applications in Organic Chemistry In organic synthesis, derivatives of this compound have been utilized in catalytic applications. Roffe et al. (2016) synthesized derivatives for use in palladacycles, showing good activity and selectivity in catalytic processes (Roffe et al., 2016).

  • Anticancer Activity The compound has been explored for its potential in anticancer therapies. Mbugua et al. (2020) reported the synthesis of new palladium and platinum complexes based on derivatives of this compound, which demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

  • Fluorescent and Colorimetric Sensors The compound has been used in the development of fluorescent and colorimetric sensors. Manna et al. (2020) created a phenyl thiadiazole-based Schiff base receptor for detecting Al3+ ions, demonstrating its potential in chemical analysis and environmental monitoring (Manna et al., 2020).

Safety and Hazards

Phenyl(1,3-thiazol-2-yl)methanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

Target of Action

Phenyl(1,3-thiazol-2-yl)methanamine is a chemical compound that has been studied for its potential biological activities . .

Mode of Action

Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity , suggesting that this compound may interact with similar targets and pathways.

Biochemical Pathways

Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity , suggesting that this compound may affect similar pathways and have downstream effects related to inflammation and pain perception.

Result of Action

Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity , suggesting that this compound may have similar effects.

Properties

IUPAC Name

phenyl(1,3-thiazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPFQCVVHTZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437768-45-1
Record name phenyl(1,3-thiazol-2-yl)methanamine
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